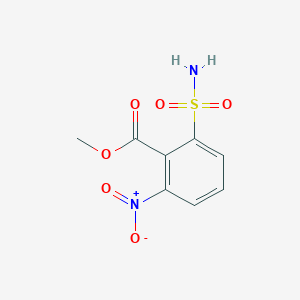![molecular formula C10H16Cl2N2O B13579071 6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)
6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O. It is known for its unique structure, which includes a cyclobutyl ring attached to a pyridin-2-ol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride typically involves the reaction of cyclobutylamine with pyridin-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[1-(Aminomethyl)cyclopropyl]pyridin-2-oldihydrochloride
- 6-[1-(Aminomethyl)cyclopentyl]pyridin-2-oldihydrochloride
- 6-[1-(Aminomethyl)cyclohexyl]pyridin-2-oldihydrochloride
Uniqueness
6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H16Cl2N2O |
|---|---|
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
6-[1-(aminomethyl)cyclobutyl]-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-7-10(5-2-6-10)8-3-1-4-9(13)12-8;;/h1,3-4H,2,5-7,11H2,(H,12,13);2*1H |
Clé InChI |
XJKXRLWTNDSFGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C2=CC=CC(=O)N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13578988.png)
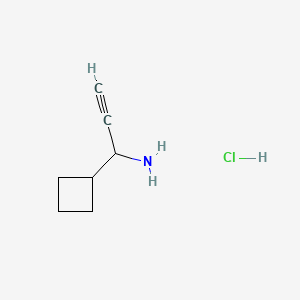
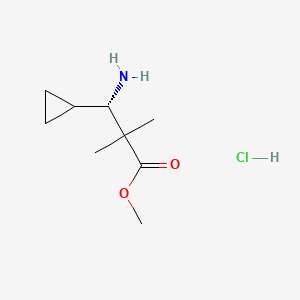
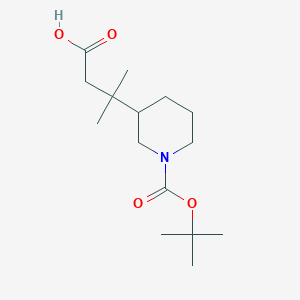
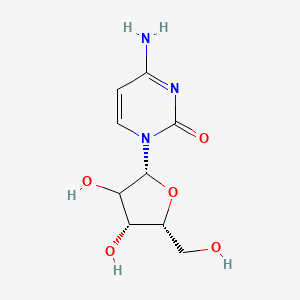
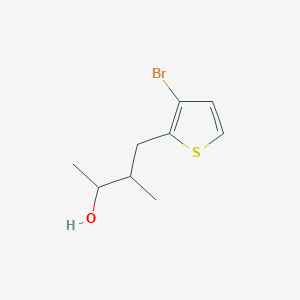

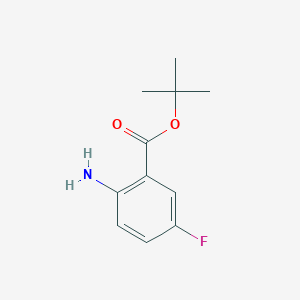
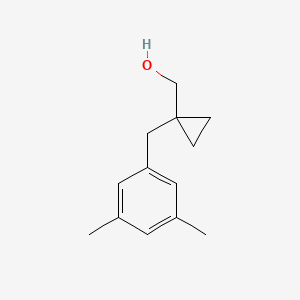
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

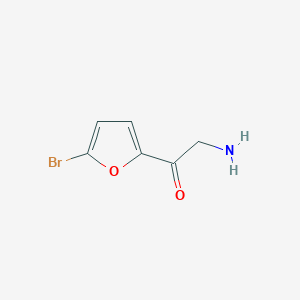
![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)
